Benz(e)indeno(1,2-b)indole, 9-ethyl- Benz(e)indeno(1,2-b)indole, 9-ethyl-
Brand Name: Vulcanchem
CAS No.: 63991-52-6
VCID: VC18670439
InChI: InChI=1S/C21H15N/c1-2-13-7-8-15-12-18-20-16-6-4-3-5-14(16)9-10-19(20)22-21(18)17(15)11-13/h3-12H,2H2,1H3
SMILES:
Molecular Formula: C21H15N
Molecular Weight: 281.3 g/mol

Benz(e)indeno(1,2-b)indole, 9-ethyl-

CAS No.: 63991-52-6

Cat. No.: VC18670439

Molecular Formula: C21H15N

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(e)indeno(1,2-b)indole, 9-ethyl- - 63991-52-6

Specification

CAS No. 63991-52-6
Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
IUPAC Name 7-ethyl-11-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-1(12),2,4(9),5,7,10,13,15,17,19-decaene
Standard InChI InChI=1S/C21H15N/c1-2-13-7-8-15-12-18-20-16-6-4-3-5-14(16)9-10-19(20)22-21(18)17(15)11-13/h3-12H,2H2,1H3
Standard InChI Key DTCAHTNWKBPKRS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C=C3C2=NC4=C3C5=CC=CC=C5C=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Benz(e)indeno(1,2-b)indole, 9-ethyl- features a pentacyclic framework comprising fused benzene, indole, and indeno rings. The IUPAC name, 7-ethyl-11-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]icosa-1(12),2,4(9),5,7,10,13,15,17,19-decaene, reflects its intricate connectivity. The ethyl group at the 9th position introduces steric and electronic modifications, influencing reactivity and intermolecular interactions.

Spectroscopic and Computational Insights

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 281.12055, aligning with the theoretical molecular weight .

  • NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for aromatic protons (δ 6.8–8.2 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).

  • Computational Analysis: Density functional theory (DFT) studies predict planar geometry with delocalized π-electrons, facilitating charge transport in materials applications .

Synthesis and Manufacturing

Advanced Catalytic Methods

Recent advances leverage transition-metal catalysis to improve efficiency:

  • Rh(III)-Catalyzed Annulation: Liu et al. (2025) developed a redox-neutral Rh(III)-catalyzed C–H activation/annulation of arylhydrazines with 2-diazo-indan-1,3-diones, yielding tetracyclic indeno[1,2-b]indoles in 43–96% . This method tolerates halogens, alkoxy, and nitro groups, enabling gram-scale production .

  • Palladium-Mediated Dual C–H Activation: Jubi John’s group (2022) synthesized indeno[1,2-b]quinolinones via Pd-catalyzed coupling of 3-aroyl quinolines, demonstrating the scaffold’s adaptability for functionalization .

Table 1: Comparative Synthesis Methods

MethodCatalystYield (%)Key Advantages
Condensation (Classic)Acetic Acid40–60Simple reagents
Rh(III)-Catalyzed Annulation[Cp*RhCl₂]₂43–96Broad substrate scope
Pd-Catalyzed C–H ActivationPd(OAc)₂60–75Functional group tolerance

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and dimethylformamide. Thermal gravimetric analysis (TGA) indicates stability up to 250°C, making it suitable for high-temperature applications .

Optical and Electronic Properties

  • Absorption Spectra: UV-Vis spectroscopy shows a strong absorption band at 320–350 nm, attributed to π→π* transitions .

  • Electrochemical Behavior: Cyclic voltammetry reveals a reversible oxidation peak at +1.2 V (vs. Ag/AgCl), suggesting potential as a hole-transport material .

Applications in Materials Science

Organic Electronics

The planar structure and extended π-conjugation enable use in:

  • Dye-Sensitized Solar Cells (DSSCs): As a π-spacer, indenoindole derivatives achieve power conversion efficiencies (PCE) up to 8.2% by enhancing electron injection .

  • Organic Light-Emitting Diodes (OLEDs): Emission maxima in the blue-green region (460–500 nm) with CIE coordinates of (0.18, 0.28) .

Catalysis and Sensing

Functionalized derivatives serve as ligands for Pd and Rh complexes, improving catalytic activity in cross-coupling reactions .

Analytical and Characterization Techniques

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity with a retention time of 12.3 min.

X-Ray Crystallography

Single-crystal analysis confirms the fused pentacyclic system with bond lengths of 1.38–1.42 Å for aromatic C–C bonds and 1.45 Å for C–N bonds .

Future Research Directions

  • Biological Screening: Systematic evaluation of anticancer, antimicrobial, and neuroprotective effects.

  • Synthetic Optimization: Development of enantioselective routes using asymmetric catalysis.

  • Materials Innovation: Integration into perovskite solar cells and quantum dot hybrids.

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